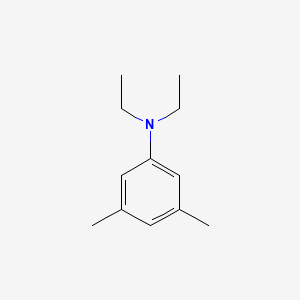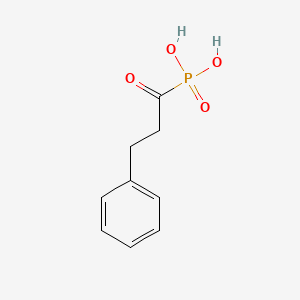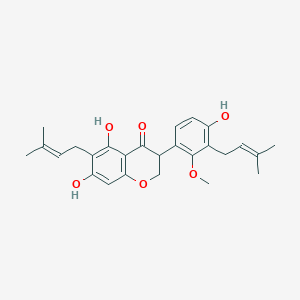
Isosophoranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosophoranone is a naturally occurring organic compound found in certain species of the genus Sophora. It is a type of isoflavonoid, which are compounds known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, including cytotoxic and radical modulating activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isosophoranone can be synthesized through various chemical reactions. One common method involves the use of isophorone as a starting material. The synthesis typically involves multiple steps, including aldol condensation, hydrogenation, and cyclization reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common compared to other isoflavonoids. the methods used in laboratory synthesis can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and using efficient catalysts to minimize by-products and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Isosophoranone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield reduced forms of this compound, often using hydrogenation catalysts.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of catalysts like palladium or nickel is often used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield fully saturated compounds .
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Industry: It can be used in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of isosophoranone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, this compound can scavenge free radicals, thereby reducing oxidative damage in cells .
Comparaison Avec Des Composés Similaires
Isosophoranone is similar to other isoflavonoids such as genistein and daidzein. it is unique in its specific structure and biological activities. Similar compounds include:
Genistein: Known for its estrogenic activity and potential anticancer properties.
Daidzein: Another isoflavonoid with antioxidant and anti-inflammatory effects.
Secundifloran: Exhibits cytotoxic activity similar to this compound.
Propriétés
Numéro CAS |
64280-18-8 |
|---|---|
Formule moléculaire |
C26H30O6 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-21(28)12-22-23(24(17)29)25(30)19(13-32-22)16-10-11-20(27)18(26(16)31-5)9-7-15(3)4/h6-7,10-12,19,27-29H,8-9,13H2,1-5H3 |
Clé InChI |
ARNVYCOTFWJTBS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1OC)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


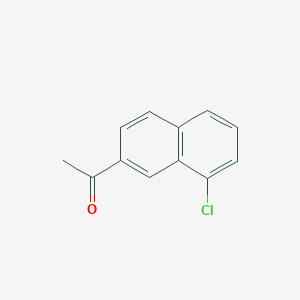


![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)

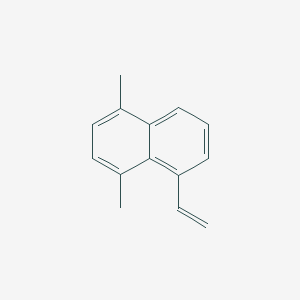
![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
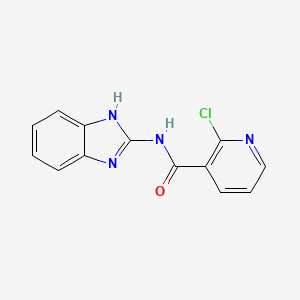
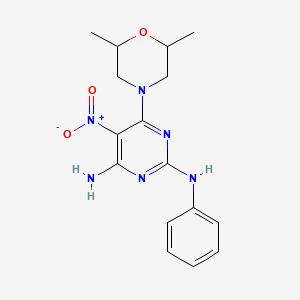
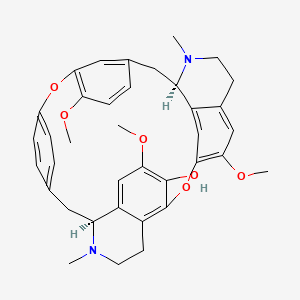
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
